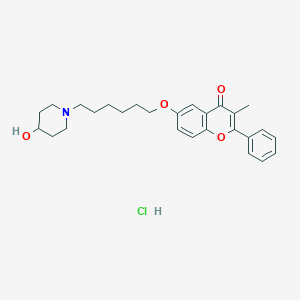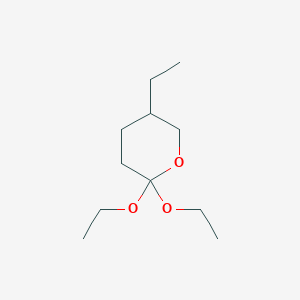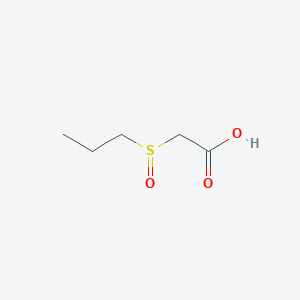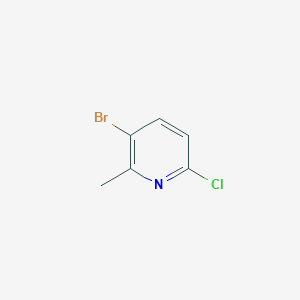
3-溴-6-氯-2-甲基吡啶
描述
3-Bromo-6-chloro-2-methylpyridine is a bromopyridine derivative . It is a compound with the molecular formula C6H5BrClN .
Synthesis Analysis
The synthesis of 3-Bromo-6-chloro-2-methylpyridine involves a solution of 6-amino-3-bromo-2-methylpyridine (239 g, 1278 mmol) in concentrated HCl (1.0 L) which was cooled to −5° C. A solution of sodium nitrite (238 g, 3450 mmol) in water (1.0 L) was added dropwise over 1 hour while maintaining the temperature of the reaction between −5 and 5° C. It is also formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-chloro-2-methylpyridine is represented by the InChI key JVDQYSIJBRTRMS-UHFFFAOYSA-N . The canonical SMILES string for this compound is CC1=C(C=CC(=N1)Cl)Br .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-6-chloro-2-methylpyridine is 206.47 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 220.6±35.0 °C at 760 mmHg, and a flash point of 87.2±25.9 °C . The compound has a topological polar surface area of 12.9 Ų .科学研究应用
有机合成中的卤代吡啶
卤代吡啶,包括类似于“3-溴-6-氯-2-甲基吡啶”的衍生物,在有机合成中被广泛应用于构建复杂分子。例如,从卤代水杨醛和甲基吡啶胺衍生的席夫碱化合物的合成和结构分析展示了卤代吡啶在形成具有显著抗菌活性化合物方面的实用性(Wang et al., 2008)。这些发现强调了卤代吡啶作为药物化学中关键中间体的作用,为新型治疗剂提供了途径。
药物化学应用
在药物化学中,卤代吡啶作为药物开发的关键中间体。卤素原子赋予的独特电子性质使这些化合物适合与生物靶标结合。Mampuys等人(2019年)对通过远程亲核取代合成官能化吡嗪-2(1H)-酮的研究突显了卤代吡啶在创造具有生物活性分子中的潜力,指向了它们在药物设计和发现过程中的适用性(Mampuys et al., 2019)。
材料科学和配位化学
卤代吡啶还在材料科学和配位化学中找到应用。与金属形成配位聚合物和络合物表明了这些化合物的结构多样性和功能性。胡等人(2003年)研究了卤桥和吡啶型配体的镉(II)配位聚合物的结构,展示了卤代吡啶在构建具有理想物理和化学性质的新材料中的潜力(Hu et al., 2003)。
安全和危害
The safety data sheet for 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . It is recommended to handle this compound with appropriate safety measures.
Relevant Papers Relevant papers and documents related to 3-Bromo-6-chloro-2-methylpyridine can be found on various chemical databases . These documents provide more detailed information about the compound, including its synthesis, properties, and applications.
属性
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132606-40-7, 915402-29-8 | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
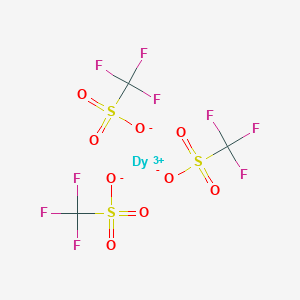
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)

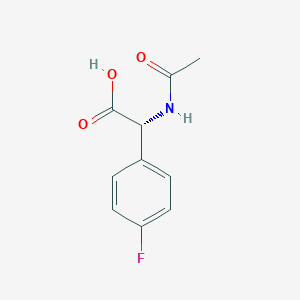
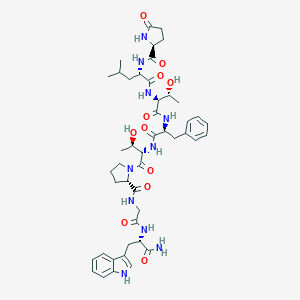
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
